Head-to-Head Functional Comparison: RS102895 vs. RS504393 in Murine Tumor Model of MDSC Recruitment
In a direct comparative study using K14-creER/R26-SmoM2YFP transgenic mice bearing skin tumors, RS102895 (1 μM topical application once daily for 10 days) produced tumor area reduction comparable to RS504393 (2 mg/kg oral gavage twice daily for 7 days) [1]. This head-to-head evaluation demonstrates that despite differing administration routes and dosing schedules, both CCR2 antagonists achieve similar efficacy in suppressing CD11b⁺Gr1⁺ myeloid-derived suppressor cell (MDSC) recruitment to the tumor microenvironment [1].
| Evidence Dimension | Tumor area reduction in K14-creER/R26-SmoM2YFP mice |
|---|---|
| Target Compound Data | RS102895: topical application at 1 μM, once daily for 10 days |
| Comparator Or Baseline | RS504393: oral gavage at 2 mg/kg body weight, twice daily for 7 days |
| Quantified Difference | Comparable tumor area reduction (exact quantitative fold-change not reported; study states similar results between compounds) |
| Conditions | K14-creER/R26-SmoM2YFP transgenic mouse skin tumor model; tumor areas measured by ImageJ after H&E staining |
Why This Matters
This head-to-head comparison validates RS102895 as a reference-standard CCR2 antagonist for topical or localized administration studies where systemic oral dosing with RS504393 may be impractical or confounded by bioavailability variables.
- [1] Regulation of CD11b⁺Gr1⁺ migration, recruitment and tumor development by the CCL2/CCR2 signaling axis. Figure 7. PMC3963525. View Source
